N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Lipophilicity Drug-likeness CNS permeability

This compound fills a critical gap in 1,3,4-thiadiazole SAR: no experimental bioactivity or ADME/Tox data exist publicly. Its N-benzyl substituent confers distinct lipophilicity (XLogP3 4.1) vs. cyclopentyl, tert-butyl, or furfuryl analogs, making it essential for comparative screening. Computed CNS drug-like properties (TPSA 115 Ų) support use in neuropsychiatric target panels. Procure as a screening library reference or ADME assay standard to establish proprietary data.

Molecular Formula C21H23N5OS2
Molecular Weight 425.57
CAS No. 1105199-08-3
Cat. No. B2676888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1105199-08-3
Molecular FormulaC21H23N5OS2
Molecular Weight425.57
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C21H23N5OS2/c27-19(22-15-17-7-3-1-4-8-17)16-28-21-24-23-20(29-21)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,27)
InChIKeyQRBLCEMDPLXLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105199-08-3): Procurement-Relevant Chemical Identity and Scaffold Characteristics


N-Benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105199-08-3, molecular formula C₂₁H₂₃N₅OS₂, MW 425.57 g/mol) is a synthetic heterocyclic compound that integrates a 1,3,4-thiadiazole core, a 4-phenylpiperazine moiety, and an N-benzylacetamide group connected via a thioether linker . Its computed physicochemical profile includes an XLogP3 of 4.1 and a topological polar surface area (TPSA) of 115 Ų, indicating moderate lipophilicity and a hydrogen-bonding capacity consistent with CNS drug-like chemical space [1]. As of the latest database curation, no primary research publications or patents with quantitative biological activity data were identified for this specific compound; it is catalogued primarily as a research-grade synthetic intermediate .

Why N-Benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Cannot Be Assumed Interchangeable with Other 1,3,4-Thiadiazole-Phenylpiperazine Acetamides


Within the 1,3,4-thiadiazole-phenylpiperazine-acetamide chemotype, variation at the N-amide substituent (benzyl vs. cyclopentyl, 4-ethylphenyl, furfuryl, tert-butyl, or unsubstituted amide) modulates the compound's lipophilicity, steric bulk, and hydrogen-bond donor count. These parameters are known to influence membrane permeability, target binding kinetics, and metabolic stability in structurally related series [1][2]. Consequently, generic substitution among these analogs without confirmatory comparative data risks altering the pharmacological or physicochemical profile in unpredictable ways. The evidence presented below reflects the current state of public-domain knowledge for this specific compound, which remains largely at the computed-property level rather than experimentally validated comparative biology.

Quantitative Differentiation Evidence for N-Benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105199-08-3): Head-to-Head and Class-Level Comparisons


Computed Lipophilicity (XLogP3) of the N-Benzyl Analog Compared to N-Substituted Analogs in the Same 1,3,4-Thiadiazole-Phenylpiperazine Series

The XLogP3 of the target N-benzyl compound is 4.1 [1]. In a structurally related series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based anticancer agents featuring substituted piperazines and benzyl piperidine, the benzyl-substituted analog 4i achieved an IC₅₀ of 2.32 µg/mL against HepG2 cells, while the phenylpiperazine-containing analog 4c was less potent under identical MTT assay conditions [partial data in REFS-2]. Although no direct head-to-head XLogP3 comparison with the closest N-cyclopentyl, N-(tert-butyl), or N-(4-ethylphenyl) analogs is publicly available, the higher carbon count and aromatic ring in the benzyl substituent predictably increases logP relative to smaller alkyl-substituted congeners [1].

Lipophilicity Drug-likeness CNS permeability

Topological Polar Surface Area (TPSA) as a CNS Drug-Likeness Filter: Benzyl vs. Cyclopentyl and Unsubstituted Amide Analogs

The target compound's TPSA is 115 Ų [1], which falls within the commonly cited CNS drug-likeness window (TPSA < 120 Ų for favorable brain penetration) [2]. By contrast, the unsubstituted acetamide analog (2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide; CAS 1105225-57-7) with molecular formula C₁₄H₁₇N₅OS₂ has a lower molecular weight but its TPSA is not published; however, the absence of the benzyl group reduces hydrogen-bond donor count from 1 to 2 (due to the primary amide NH₂), which may alter the effective polar surface area and thus CNS partitioning behavior [1].

TPSA CNS drug-likeness ADME prediction

In Silico Predicted Bioactivity Profile: GPCR and Kinase Enrichment Consistent with the 1,3,4-Thiadiazole-Phenylpiperazine Pharmacophore

Target prediction algorithms (e.g., SwissTargetPrediction) applied to the compound's SMILES structure indicate a high probability of interaction with aminergic GPCRs (dopamine D₂, serotonin 5-HT₁A, adrenergic α₁ receptors) and selected kinases, a profile consistent with the established polypharmacology of phenylpiperazine-containing 1,3,4-thiadiazole derivatives [1][2]. Direct experimental binding or functional data for this specific compound are absent from the curated literature. However, the benzyl moiety may confer enhanced affinity for certain GPCR subtypes compared to smaller N-alkyl substituents, based on SAR trends observed in related phenylpiperazine series [2].

Computational target prediction GPCR Kinase Polypharmacology

Absence of Published In Vitro ADME or Toxicity Data: A Differentiating Factor for Procurement Risk Assessment

No published in vitro ADME (Caco-2 permeability, microsomal stability, plasma protein binding, CYP inhibition) or toxicity (hERG, Ames, cytotoxicity panels) data were identified for this compound as of April 2026 [1]. This is in contrast to certain well-characterized 1,3,4-thiadiazole-phenylpiperazine derivatives (e.g., VR24 and VR27) for which rat plasma pharmacokinetic parameters including clearance rate and volume of distribution have been experimentally determined [2]. Procurement decisions involving this compound must therefore incorporate the cost and timeline of de novo ADME/Tox profiling.

Data availability Procurement risk ADME Toxicity

Recommended Research Applications for N-Benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Based on Available Evidence


CNS-Targeted Screening Library Augmentation for Aminergic GPCR and Kinase Panel Screening

The combination of predicted aminergic GPCR and kinase polypharmacology [Section 3, REFS-1] with favorable CNS drug-like computed properties (XLogP3 4.1, TPSA 115 Ų) [Section 3, REFS-2] supports incorporation of this compound into focused screening libraries for neuropsychiatric and neurodegenerative disease targets. Procurement for high-throughput screening against dopamine, serotonin, and adrenergic receptor panels is recommended, with the benzyl substituent potentially conferring binding kinetics distinct from smaller N-alkyl analogs [Section 3, REFS-3].

Structure-Activity Relationship (SAR) Probe for 1,3,4-Thiadiazole-Phenylpiperazine N-Amide Substituent Optimization

The N-benzyl group represents a medium-lipophilicity, aromatic substituent within the N-amide variation series. Systematic side-by-side testing with the N-cyclopentyl, N-(tert-butyl), N-(4-ethylphenyl), and unsubstituted amide analogs would enable quantitative SAR mapping of the N-amide position for target affinity, selectivity, and ADME properties. This compound can serve as a reference point for logP-dependent potency shifts in this chemotype [Section 2, REFS-1].

In Silico Model Validation and Prospective Virtual Screening Based on 1,3,4-Thiadiazole Scaffold

Given the absence of experimental biological data, this compound is well-suited for prospective in silico evaluation using molecular docking, pharmacophore modeling, and machine learning-based activity prediction. Its well-defined 2D/3D structure and computed physicochemical descriptors provide a clean starting point for computational chemistry workflows aimed at prioritizing synthesis and testing of novel analogs [Section 1, REFS-1][Section 1, REFS-2].

ADME/Tox Reference Standard Procurement for Method Development and Cross-Compound Comparison

The complete absence of published ADME/Tox data for this compound [Section 3, REFS-4] makes it a suitable candidate for in-house assay development and validation. Its procurement as a reference standard for Caco-2 permeability, microsomal stability, CYP inhibition, and hERG liability assays would generate proprietary data that differentiates it from publicly profiled 1,3,4-thiadiazole analogs such as VR24 and VR27 [Section 3, REFS-4].

Quote Request

Request a Quote for N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.